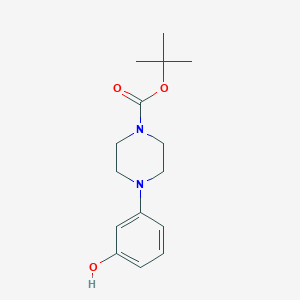

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-16(8-10-17)12-5-4-6-13(18)11-12/h4-6,11,18H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQHJGPQPMQVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595422 | |

| Record name | tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198627-86-0 | |

| Record name | tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core functionalized with a Boc (tert-butoxycarbonyl) protecting group and a 3-hydroxyphenyl moiety. This structure is of significant interest in medicinal chemistry and drug development as the piperazine ring is a common scaffold in a variety of biologically active compounds. The presence of the phenolic hydroxyl group and the protected amine offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and insights into its potential biological relevance based on related structures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). The quantitative data for this compound is summarized below.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | Echemi[1] |

| Molecular Weight | 278.35 g/mol | Echemi[1] |

| Exact Mass | 278.16304257 Da | Echemi[1] |

| CAS Number | 198627-86-0 | Echemi[1] |

| Predicted XLogP3 | 2.3 | PubChem[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

Note: Experimental values for melting point, boiling point, pKa, and aqueous solubility were not found in the searched literature. The following sections detail the standard experimental protocols for determining these essential properties.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. The following protocols describe the methodologies for determining key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3]

Methodology: Capillary Method [4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[5] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as the phenolic hydroxyl and the piperazine nitrogens (once deprotected), determining the pKa values is essential for predicting its charge state at a given pH.

Methodology: Potentiometric Titration [6][7]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8] The solution is diluted to a known concentration (e.g., 1 mM).[6] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[6]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.[6]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise increments.[6]

-

Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point on the first derivative of the titration curve.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [9][10]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a sealed flask.[10]

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]

-

Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with known concentrations of the compound is used for quantification.[9]

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, its structural motifs are present in many pharmacologically active molecules. Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[11][12]

A recent study on a related compound, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, demonstrated its efficacy in suppressing breast cancer by targeting the estrogen receptor (ER) signaling pathway and β-catenin activation.[13] This suggests that compounds with a similar core structure may interact with this pathway.

Estrogen Receptor Signaling Pathway

The estrogen receptor is a key target in the treatment of hormone-receptor-positive breast cancer. The binding of estrogen to its receptor triggers a cascade of events leading to cell proliferation. The diagram below illustrates a simplified overview of this pathway, which could be a potential area of investigation for this compound and its derivatives.

Caption: Simplified Estrogen Receptor Signaling Pathway.

It is important to note that the involvement of this compound in this or any other signaling pathway requires direct experimental validation.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has provided its known physicochemical properties and detailed standard protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the prevalence of its structural components in pharmacologically active agents, particularly those targeting signaling pathways like the estrogen receptor pathway, underscores the importance of further investigation into its therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. southalabama.edu [southalabama.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document presents available spectral data from analogous compounds due to the limited public availability of a complete dataset for the specified molecule. The methodologies provided are standardized protocols applicable for the analysis of this and similar organic compounds.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on analysis of structurally similar compounds, including tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and other piperazine derivatives.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | Ar-H |

| ~6.50-6.40 | m | 3H | Ar-H |

| ~3.60 | t | 4H | -N-CH₂- (Boc protected) |

| ~3.15 | t | 4H | -N-CH₂- (Aromatic side) |

| 1.48 | s | 9H | -C(CH₃)₃ |

Note: Predicted data is based on spectral analysis of similar compounds. Actual chemical shifts may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C-OH |

| ~154.5 | C=O (Boc) |

| ~152.0 | Ar-C-N |

| ~130.0 | Ar-CH |

| ~108.0 | Ar-CH |

| ~104.0 | Ar-CH |

| ~100.0 | Ar-CH |

| ~80.0 | -C(CH₃)₃ |

| ~50.0 | -N-CH₂- (Aromatic side) |

| ~44.0 | -N-CH₂- (Boc protected) |

| ~28.5 | -C(CH₃)₃ |

Note: Predicted data is based on spectral analysis of similar compounds. Actual chemical shifts may vary.

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 278.16 | [M]⁺ (Molecular Ion) |

| 222.14 | [M - C₄H₈]⁺ |

| 205.13 | [M - C₄H₉O]⁺ |

| 177.10 | [M - C₅H₉O₂]⁺ |

| 164.11 | [C₁₀H₁₄N₂O]⁺ |

| 121.07 | [C₇H₇NO]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (Phenolic) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2975-2850 | Strong | C-H stretch (Aliphatic) |

| 1690-1670 | Strong | C=O stretch (Carbamate) |

| 1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| 1250-1200 | Strong | C-N stretch |

| 1170-1150 | Strong | C-O stretch (Carbamate) |

Note: Predicted absorption bands are based on functional group analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is further diluted to the low µg/mL or ng/mL range.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Liquid Sample (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Caption: General workflow of spectroscopic analysis.

Caption: Interrelation of spectroscopic data for structure elucidation.

Technical Guide: Solubility Profiling of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in various organic solvents. Given the critical role of solubility in drug development, from formulation to bioavailability, this document outlines standardized experimental protocols and data presentation formats to ensure consistency and comparability of results.

Introduction

This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceutically active compounds. Its solubility in organic solvents is a crucial physical property that influences reaction kinetics, purification strategies, and the formulation of the final active pharmaceutical ingredient (API). Understanding the solubility profile of this compound is therefore essential for process optimization and the development of robust manufacturing processes.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides the necessary experimental framework to generate such data in a reliable and reproducible manner.

Data Presentation

The systematic recording and clear presentation of solubility data are paramount for effective analysis and decision-making. All experimentally determined solubility data for this compound should be summarized in a structured format. The following table provides a template for presenting such quantitative data.

Table 1: Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| [Example Solvent 1] | [e.g., 25] | [Experimental Value] | [e.g., Shake-Flask Method] |

| [Example Solvent 2] | [e.g., 25] | [Experimental Value] | [e.g., HPLC Analysis] |

| [Example Solvent 3] | [e.g., 40] | [Experimental Value] | [e.g., Nephelometry] |

| [Example Solvent 4] | [e.g., 40] | [Experimental Value] | [e.g., Shake-Flask Method] |

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Experimental Protocols

The determination of solubility can be approached through various methods, with the choice of method often depending on the required accuracy, the amount of substance available, and the throughput needed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1]

3.1. Thermodynamic Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.[1]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the collected supernatant using a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.

3.2. Kinetic Solubility Determination by Nephelometry

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds.[2] This method involves dissolving the compound in a strong organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer or other solvent system.[2][3] The concentration at which precipitation is observed is the kinetic solubility.[2] Nephelometry, which measures light scattering from suspended particles, is a common technique for detecting precipitation.[4]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Nephelometer

-

Multi-well plates or vials

-

Liquid handling system for serial dilutions

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.[2]

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired organic solvent within the wells of a microplate or in vials.

-

Precipitation Induction: Observe the samples for the formation of a precipitate. A nephelometer can be used to detect the increase in light scattering that accompanies precipitation.[4]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizations

4.1. Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Logical Relationship of Solubility and Drug Development

This diagram shows the relationship between solubility and key stages in drug development.

Caption: Impact of Solubility on Drug Development.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers and scientists to generate this critical information. By adhering to standardized experimental protocols and maintaining a consistent format for data presentation, the scientific community can build a reliable database of solubility information for this and other important chemical intermediates, thereby facilitating more efficient and robust drug development processes.

References

Technical Guide: tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS 198627-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, identified by CAS number 198627-86-0, is a synthetic organic compound featuring a piperazine core functionalized with a 3-hydroxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. This molecule serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, primarily in the development of novel therapeutics. Its utility lies in the strategic placement of reactive sites, allowing for further chemical modifications to generate a diverse range of complex molecules. This guide provides a summary of its chemical properties, a representative synthesis protocol, and an overview of its applications in drug discovery.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 198627-86-0 | N/A |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 435.8 ± 40.0 °C (Predicted) | N/A |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | N/A |

| Appearance | Solid | N/A |

Chemical Structure:

The structure of this compound consists of a central piperazine ring. One nitrogen atom of the piperazine is attached to a phenyl group, which is substituted with a hydroxyl group at the meta position. The other piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is a common protecting group in organic synthesis, which can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen.

Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

-

Reaction Setup: To a suspension of 1-(3-hydroxyphenyl)piperazine in a suitable organic solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride) at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired product, this compound.

Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Role as a Synthetic Intermediate:

The key to its utility is the presence of two distinct functional groups that can be selectively modified:

-

The Phenolic Hydroxyl Group: This group can undergo various reactions such as etherification or esterification, allowing for the introduction of diverse substituents.

-

The Boc-Protected Piperazine Nitrogen: The Boc group can be deprotected under acidic conditions, revealing a secondary amine that can then be functionalized through reactions like acylation, alkylation, or sulfonylation.

This dual functionality allows for the systematic modification of the molecule at two different points, which is a powerful strategy in structure-activity relationship (SAR) studies.

Therapeutic Areas of Interest:

The piperazine moiety is a common scaffold in many biologically active compounds. Derivatives of this compound have been explored in the following therapeutic areas:

-

Neuropharmacology: The piperazine ring is a well-known pharmacophore that interacts with various receptors in the central nervous system (CNS). Consequently, this intermediate is used in the synthesis of potential treatments for neurological and psychiatric disorders.

-

Oncology: The development of novel anti-cancer agents often involves the synthesis of molecules that can interact with specific targets in cancer cells. The structural features of this compound make it a suitable starting point for the synthesis of such targeted therapies.

Signaling Pathways and Mechanism of Action

Based on available scientific literature, there is no direct evidence detailing the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate, and as such, it is the final, more complex molecules derived from it that are typically evaluated for biological activity.

The biological activity of any derivative would be highly dependent on the nature of the chemical modifications made to the parent molecule. For instance, the addition of a specific functional group to the phenolic hydroxyl or the piperazine nitrogen could confer affinity for a particular receptor or enzyme.

Due to the lack of information regarding a specific biological role or experimental workflow for this compound, the creation of a signaling pathway or experimental workflow diagram as requested is not possible at this time.

Conclusion

This compound (CAS 198627-86-0) is a valuable chemical intermediate for researchers and scientists in the field of drug development. Its well-defined structure and the presence of readily modifiable functional groups make it an important tool for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of neuropharmacology and oncology. While information on its direct biological activity is limited, its utility as a versatile building block in the quest for new medicines is well-established. Future research may focus on the biological characterization of this compound itself, but its current value lies in the potential of the molecules it helps to create.

References

The Multifaceted Pharmacology of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate scaffold is a versatile chemical entity that has given rise to a diverse array of derivatives with significant pharmacological activities. These compounds have been investigated for their potential as central nervous system agents, tyrosinase inhibitors, and opioid receptor modulators, among other applications. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Modulation of Central Nervous System Receptors

Derivatives of this compound have been extensively studied for their interactions with various receptors in the central nervous system, particularly dopamine and serotonin receptors. These receptors are crucial targets for the treatment of a range of psychiatric and neurological disorders.

Dopamine Receptor Ligands

Arylpiperazine derivatives are known to exhibit affinity for dopamine receptors. Specifically, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, which share the core piperazine structure, have been identified as potent dopamine D3 receptor ligands.[1] Some of these derivatives act as antagonists or partial agonists and are being explored for their potential in treating substance abuse.[1] The functional activity of these compounds is often assessed through quinpirole-stimulated mitogenesis at human D3 receptors.[1]

Serotonin Receptor Ligands

The serotonergic system is another key target for piperazine-based compounds. Derivatives have been developed that show high affinity for serotonin receptors, particularly the 5-HT1A subtype.[2][3][4] For instance, the compound LQFM104, a tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate, has demonstrated anxiolytic and antidepressant-like effects in animal models.[3] These effects are believed to be mediated through the serotonergic system, as they can be reversed by pretreatment with a 5-HT1A antagonist (WAY100635) or a serotonin synthesis inhibitor (p-chlorophenylalanine).[3]

The anxiolytic-like activity of some derivatives is evaluated in behavioral tests such as the open field test and the elevated plus maze test.[2][3] Antidepressant-like activity is often assessed using the forced swimming test and the tail suspension test.[3]

Quantitative Data for CNS Receptor Ligands

| Compound Class | Receptor Target | Binding Affinity (Ki/IC50) | Functional Activity | Reference |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | Human Dopamine D3 | Ki = 1-5 nM | Antagonists/Partial Agonists | [1] |

| 1,2,3-benzotriazin-4-one-arylpiperazine derivatives | 5-HT1A | IC50 = 0.059 nM (for o-OCH3 derivative) | Ligand | [4] |

| LQFM180 | α1B, 5-HT1A, D2 | Low micromolar range | Binds to receptors | [2] |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of a compound for a specific receptor.

-

General Procedure:

-

Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK293 cells).

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways

The interaction of these derivatives with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors initiates intracellular signaling cascades.

Opioid Receptor Antagonism

A significant finding is that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists.[5] These compounds exhibit potent activity at μ, δ, and κ opioid receptors.[5] The antagonist properties are confirmed using functional assays such as the [35S]GTPγS assay, which measures the activation of G-proteins coupled to the opioid receptors.[5]

Quantitative Data for Opioid Receptor Antagonists

| Compound | Receptor Target | Antagonist Potency (Ke) | Reference |

| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ | Low nanomolar | [5] |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ | Low nanomolar | [5] |

| N-phenylpropyl derivative (5b) | μ, δ, κ | Ke = 0.88 nM (μ), 13.4 nM (δ), 4.09 nM (κ) | [5] |

Experimental Protocols

[35S]GTPγS Binding Assay

-

Objective: To determine the functional activity of a compound at a G-protein coupled receptor (agonist, partial agonist, or antagonist).

-

General Procedure:

-

Prepare cell membranes expressing the opioid receptor of interest.

-

Incubate the membranes with GDP, [35S]GTPγS, and the test compound in the presence and absence of a known agonist.

-

Agonist binding activates the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding.

-

Separate bound and free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Tyrosinase Inhibition

Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have been designed and synthesized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6] These compounds have potential applications in the treatment of hyperpigmentation disorders. The most potent inhibitors often bear hydrophobic ortho-substituents on the aroyl moiety.[6] Kinetic studies have revealed a competitive mechanism of inhibition for the diphenolase activity of tyrosinase.[6]

Quantitative Data for Tyrosinase Inhibitors

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Mechanism of Inhibition | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase (from Agaricus bisporus) | 1.5 - 4.6 μM | Competitive | [6] |

| Kojic Acid (Reference) | Tyrosinase (from Agaricus bisporus) | 17.8 μM | - | [6] |

Experimental Protocols

Tyrosinase Inhibition Assay

-

Objective: To measure the inhibitory activity of a compound against tyrosinase.

-

General Procedure:

-

Prepare a solution of tyrosinase from a suitable source (e.g., mushroom tyrosinase from Agaricus bisporus).

-

In a multi-well plate, add the enzyme solution, buffer, and varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding a substrate, such as L-DOPA.

-

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Other Biological Activities

The versatility of the this compound scaffold is further demonstrated by its use in developing ligands for other targets. For example, derivatives have been synthesized as GPR119 agonists, which are of interest for the treatment of type 2 diabetes mellitus.[7] Additionally, the core structure has been incorporated into molecules targeting the delta-opioid receptor as nonpeptide agonists.[8]

Conclusion

The this compound core structure is a privileged scaffold in medicinal chemistry, enabling the development of a wide range of derivatives with distinct and potent pharmacological activities. The mechanism of action of these derivatives is highly dependent on the specific substitutions made to the core structure, leading to compounds that can selectively target various receptors and enzymes. This guide has provided a comprehensive overview of the key mechanisms of action, supported by quantitative data and experimental methodologies, to aid researchers in the ongoing development of novel therapeutics based on this versatile chemical framework.

References

- 1. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Arylpiperazines

For Researchers, Scientists, and Drug Development Professionals

Substituted arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their structural versatility allows for fine-tuning of pharmacological properties, leading to a broad spectrum of applications, particularly in the realm of central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth overview of the current research applications of substituted arylpiperazines, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Central Nervous System Applications: Modulating Neurotransmission

Substituted arylpiperazines are most renowned for their ability to modulate the activity of key neurotransmitter receptors in the brain, primarily serotonin (5-HT) and dopamine (D) receptors. This has led to their extensive investigation and development as antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative diseases and neuropathic pain.[1][2][3]

Modulators of Serotonin and Dopamine Receptors

The therapeutic efficacy of many arylpiperazine-based drugs stems from their interaction with various subtypes of serotonin and dopamine G protein-coupled receptors (GPCRs).[1][4] The affinity of these compounds for specific receptor subtypes can be meticulously optimized through chemical modifications to the aryl ring, the piperazine core, and the terminal functional groups.[5]

Key Receptor Targets and Signaling Pathways:

-

5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects. These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[6]

-

5-HT2A Receptors: Antagonism of these Gq/11-coupled receptors is a key mechanism for atypical antipsychotics. Activation of 5-HT2A receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8]

-

Dopamine D2 Receptors: Blockade of D2 receptors is a hallmark of antipsychotic drugs. These receptors are coupled to Gi/o proteins, and their antagonism leads to an increase in cAMP levels.[5][9]

-

Dopamine D3 Receptors: These receptors are implicated in substance abuse and neuropsychiatric disorders.[10] Modulators of D3 receptors are being explored for their therapeutic potential.[10]

Quantitative Data on Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of representative substituted arylpiperazines for various serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazines for Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |

| Compound 9b | 23.9 | 39.4 | 45.0 | [11] |

| Compound 12a | 41.5 | 315 | 42.5 | [11] |

| Compound 20b | - | - | - | [12] |

| Compound 8c | - | - | - | [12] |

| Compound 29 | - | - | - | [12] |

| HBK-10 | High Affinity | - | - | [13] |

Table 2: Binding Affinities (Ki, nM) of Arylpiperazines for Dopamine Receptors

| Compound | D2 | D3 | Reference |

| Compound 12a | 300 | - | [11] |

| HBK-10 | High Affinity | - | [13] |

| LS-3-134 | >25.5 | 0.17 | [14] |

| WW-III-55 | - | - | [14] |

Oncology Applications: A New Frontier

Recently, arylpiperazines have garnered attention for their potential as anticancer agents.[7][15][16] These compounds have demonstrated cytotoxic effects against various cancer cell lines and can interact with molecular targets implicated in cancer pathogenesis.[7][15]

Antiproliferative Activity

Several studies have evaluated the in vitro cytotoxic activities of novel arylpiperazine derivatives against human cancer cell lines.

Table 3: In Vitro Antiproliferative Activity (IC50, µM) of Arylpiperazine Derivatives

| Compound | LNCaP (Prostate) | DU145 (Prostate) | Reference |

| Compound 8 | - | 8.25 | [17] |

| Compound 9 | <5 | - | [17] |

| Compound 15 | <5 | - | [17] |

Nonsteroidal Androgen Receptor Antagonists

Substituted arylpiperazines have also been investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.

Table 4: Androgen Receptor Antagonistic Activity (IC50, µM)

| Compound | Reporter Assay | Reference |

| YM-92088 (22) | 0.47 | [18] |

| Bicalutamide (4) | 0.89 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of substituted arylpiperazines.

Synthesis of Substituted Arylpiperazines

A general and versatile method for the synthesis of many arylpiperazine derivatives involves the nucleophilic substitution reaction between a suitable arylpiperazine and a chloroacetylated amine derivative.

General Procedure for the Synthesis of N-[4-(1,3-benzoxazole-2-yl) phenyl]-2-[4-(aryl)piperazin-1-yl]acetamide:

-

Step 1: Synthesis of N-[4-(1,3-benzoxazole-2-yl) phenyl]-2-chloroacetamide.

-

Dissolve 0.02 mole of 2-(4-aminophenyl)benzoxazole in 50 ml of acetonitrile.

-

Add 0.02 mole of anhydrous potassium carbonate to the solution.

-

Reflux the reaction mixture for 2 hours with continuous stirring.

-

After cooling, add 0.04 mole of chloroacetyl chloride in acetonitrile dropwise.

-

Reflux the reaction mixture for an additional 16 hours with continuous stirring.

-

Cool the reaction mixture to obtain the intermediate product.[18]

-

-

Step 2: Synthesis of the final arylpiperazine derivative.

-

React the intermediate from Step 1 with the desired substituted arylpiperazine.

-

Another common synthetic route is the solid-phase synthesis, which is amenable to the creation of compound libraries for high-throughput screening.[19] This often involves the use of a resin support, to which various building blocks are sequentially added.[19]

In Vitro Receptor Binding Assays

Competitive Radioligand Binding Assay for Dopamine D2 Receptors:

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for the D2 receptor.[9]

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

D2-selective radioligand (e.g., [³H]-Spiperone).

-

Non-specific ligand (e.g., Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Membrane Preparation: Resuspend thawed cell membranes in ice-cold assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup (96-well plate):

-

Total Binding wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

-

Non-specific Binding wells: 25 µL Non-specific Ligand + 25 µL Radioligand + 50 µL Membrane Suspension.

-

Test Compound wells: 25 µL Test Compound Dilution + 25 µL Radioligand + 50 µL Membrane Suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[4]

-

In Vivo Pharmacological Evaluation

Hot Plate Test for Analgesic Activity:

This test assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.[1][16][20]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Animals: Mice or rats.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

Forced Swim Test (FST) for Antidepressant-like Activity:

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[21][22][23]

-

Apparatus: A transparent cylinder filled with water.

-

Animals: Mice or rats.

-

Procedure:

-

Administer the test compound, vehicle, or a positive control (e.g., imipramine) to the animals.

-

After a specific pre-treatment time, place the animal individually into the cylinder of water for a set period (e.g., 6 minutes).

-

Record the duration of immobility during the last few minutes of the test (e.g., the last 4 minutes).

-

A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

-

In Vitro Antiproliferative Assay

MTT/MTS Assay:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[24][25]

-

Materials:

-

Human cancer cell lines (e.g., LNCaP, DU145).

-

96-well culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

Substituted arylpiperazines continue to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and development of novel therapeutics. Their well-established role in modulating key neurotransmitter systems has led to significant advances in the treatment of a range of CNS disorders. Furthermore, emerging research into their anticancer properties is opening up exciting new avenues for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and impactful field, facilitating the continued exploration and application of this remarkable chemical scaffold.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. innoprot.com [innoprot.com]

- 6. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Increasing dopamine D2 receptor expression in the adult nucleus accumbens enhances motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dol.inf.br [dol.inf.br]

- 17. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]

- 19. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 22. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Versatile Scaffolding of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate has emerged as a cornerstone scaffold, offering a unique combination of structural features and synthetic versatility. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its multifaceted applications as a building block in medicinal chemistry, with a focus on the development of agents targeting neurological disorders and protein kinases.

Chemical Properties and Synthesis

This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a phenolic hydroxyl group. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine of the piperazine moiety, preventing its undesired reactions while allowing for selective functionalization at other positions. The phenolic hydroxyl group provides a handle for various chemical modifications, such as etherification and esterification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

A common synthetic route to this building block involves the reaction of 1-(3-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This straightforward protection step is highly efficient and yields the desired product in good purity.

Applications in Medicinal Chemistry

The arylpiperazine motif is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The ability of the piperazine nitrogen to exist in a protonated state at physiological pH allows for crucial ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs).[1] Consequently, this compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules.

Ligands for Serotonin and Dopamine Receptors

The arylpiperazine scaffold is a key component of many ligands that modulate the activity of serotonin (5-HT) and dopamine (D₂) receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[1][3] Derivatives of this compound are designed to interact with these receptors, offering potential therapeutic benefits for conditions like schizophrenia, depression, and anxiety.[4][5]

The synthesis of these derivatives typically involves the deprotection of the Boc group to liberate the secondary amine, followed by N-alkylation or N-arylation to introduce various substituents. The phenolic hydroxyl group can also be modified to fine-tune the pharmacological properties of the final compounds.

Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of the deprotected piperazine is as follows:

-

Deprotection: this compound is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane to remove the Boc protecting group.

-

Alkylation: The resulting 1-(3-hydroxyphenyl)piperazine salt is neutralized with a base (e.g., triethylamine, diisopropylethylamine). The free base is then reacted with an appropriate alkyl halide (R-X, where X is Cl, Br, or I) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), often in the presence of a base like potassium carbonate, to yield the N-alkylated product.

Signaling Pathways:

Arylpiperazine derivatives often exert their effects by modulating complex signaling cascades initiated by serotonin and dopamine receptors. For instance, agonism at the 5-HT₁A receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, antagonism at the D₂ receptor can block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP. These signaling events ultimately influence neuronal excitability and neurotransmitter release.

References

- 1. researchgate.net [researchgate.net]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Arylpiperazines: A Technical Guide to Synthesis and Discovery

For Immediate Release

In the dynamic field of medicinal chemistry, the arylpiperazine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and synthesis of novel arylpiperazine compounds. It covers synthetic methodologies, biological activities, and key structure-activity relationships, supported by detailed experimental protocols and visual representations of associated signaling pathways and workflows.

The versatility of the arylpiperazine moiety allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activities against cancer, neurological disorders, and infectious diseases.[1][2] This guide will delve into the specifics of synthesizing these promising molecules and evaluating their therapeutic potential.

I. Synthetic Strategies for Novel Arylpiperazine Compounds

The synthesis of arylpiperazine derivatives is a well-established yet continually evolving field in medicinal chemistry.[3] The core structure, consisting of a piperazine ring linked to an aryl group, offers multiple points for chemical modification, enabling the creation of large and diverse compound libraries.[2][4] Common synthetic routes involve the N-arylation of piperazine or the reaction of an arylpiperazine with various electrophiles.

A prevalent method for synthesizing N-arylpiperazines involves the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine using a palladium catalyst. Another key strategy is the nucleophilic substitution reaction between an activated aryl halide and a piperazine derivative. Subsequent modifications often involve acylation, alkylation, or reductive amination at the second nitrogen atom of the piperazine ring to introduce further diversity and modulate the compound's pharmacological properties.[5]

General Synthesis Workflow

The synthesis of a target arylpiperazine compound typically follows a multi-step process. A generalized workflow is depicted below, illustrating the key stages from starting materials to the final product.

Caption: Generalized workflow for the synthesis of novel arylpiperazine compounds.

II. Biological Activities and Therapeutic Targets

Arylpiperazine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.[6] Their ability to interact with various G-protein coupled receptors (GPCRs), ion channels, and enzymes underpins their therapeutic potential.[6][7]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of novel arylpiperazine compounds against various cancer cell lines.[1][6] For instance, certain derivatives have shown significant cytotoxic activity against prostate cancer cells (LNCaP, PC-3, and DU145) and breast cancer cells.[8][9] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the androgen receptor (AR) signaling pathway.[10]

Table 1: Cytotoxic Activity of Novel Arylpiperazine Derivatives against Prostate Cancer Cell Lines

| Compound | LNCaP IC₅₀ (µM) | PC-3 IC₅₀ (µM) | DU145 IC₅₀ (µM) | Reference |

| 2c | 32 | >100 | 48 | [8] |

| 3a | >100 | 32 | >100 | [8] |

| 3b | >100 | 73 | >100 | [8] |

| 3c | >100 | 55 | >100 | [8] |

| 10 | <3 | - | - | [9] |

| 24 | <3 | - | - | [9] |

| 29 | <3 | - | - | [9] |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency.

Central Nervous System (CNS) Activity

The arylpiperazine scaffold is a well-known pharmacophore in many CNS-active agents.[2][4] Derivatives have been developed as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[11][12] This has led to their investigation as potential treatments for a range of neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.[2][4][5] For example, compounds have been designed as D2/D3 receptor ligands and 5-HT1A/5-HT2A receptor modulators.[11][12]

Table 2: Receptor Binding Affinity of Selected Arylpiperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 1 | S1R | 3.2 | [7] |

| Haloperidol (Ref.) | S1R | 2.5 | [7] |

| PZ-68 | 5-HT₁ₐ | - | [11] |

| Flibanserin | 5-HT₁ₐ/5-HT₂ₐ | - | [11] |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.

Other Therapeutic Applications

The therapeutic potential of arylpiperazines extends beyond oncology and neuroscience. Researchers have explored their use as:

-

Analgesics: For the treatment of neuropathic pain.[13]

-

Antiprion Agents: For combating fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[14][15]

-

α1-Adrenergic Receptor Antagonists: For the management of benign prostatic hyperplasia (BPH).[16]

-

Antimalarial Agents: Showing activity against strains of Plasmodium falciparum.[17]

III. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. This section provides a standardized methodology for the synthesis of a representative arylpiperazine derivative and a common biological assay.

General Procedure for the Synthesis of 4-Nitrobenzyl-phenylpiperazine Intermediates

This protocol describes a reductive amination procedure to synthesize key intermediates.[5]

-

Dissolve 4-nitrobenzaldehyde (1 mmol) in absolute ethanol (30 mL) in a 125-mL flask.

-

Add 1 equivalent of the desired phenylpiperazine and 0.5 equivalents of zinc chloride (ZnCl₂) to the solution.

-

Stir the reaction mixture at 60 °C.

-

After 2 hours, add 3.2 equivalents of sodium cyanoborohydride (NaBH₃CN) in two portions, one hour apart.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitrobenzyl-phenylpiperazine intermediate.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[8]

-

Seed cancer cells (e.g., LNCAP, PC-3, DU145) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compounds (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of viable cells compared to untreated controls and determine the IC₅₀ values.

IV. Signaling Pathways and Molecular Interactions

Understanding the interaction of arylpiperazine compounds with their biological targets at a molecular level is crucial for rational drug design.

Dopamine and Serotonin Receptor Signaling

Many arylpiperazine-based CNS drugs exert their effects by modulating dopaminergic and serotonergic signaling pathways. The diagram below illustrates a simplified representation of D2 and 5-HT1A receptor signaling.

Caption: Arylpiperazine modulation of D2 and 5-HT1A receptor signaling.

V. Conclusion and Future Directions

The arylpiperazine scaffold continues to be a highly privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.[1][2][4] The ongoing exploration of new derivatives and their biological evaluation is essential for unlocking the full therapeutic potential of this chemical class. Future research will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles, as well as the application of novel synthetic methodologies to expand the accessible chemical space.[1] The integration of computational modeling and experimental screening will further accelerate the discovery of the next generation of arylpiperazine-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of aryl Piperazines: Significance and symbolism [wisdomlib.org]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QSAR on aryl-piperazine derivatives with activity on malaria-Science-Chemical Encyclopedia-lookchem [lookchem.com]

In Silico Modeling of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate. As a member of the piperazine class of compounds, this molecule holds potential for interacting with a range of central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors. This document outlines a systematic approach to virtually screening this compound against these targets, predicting binding affinities, and elucidating potential mechanisms of action through detailed computational methodologies. Furthermore, it provides protocols for experimental validation and visualizes key pathways and workflows to facilitate a deeper understanding of the underlying biological and computational processes.

Introduction

This compound is a synthetic organic compound featuring a piperazine core, a structure prevalent in many centrally acting drugs. The piperazine moiety is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs) and ion channels. Understanding the specific receptor interactions of this particular derivative is crucial for predicting its pharmacological effects and therapeutic potential.

In silico modeling offers a powerful, resource-efficient approach to characterizing the binding of small molecules to their macromolecular targets. Through techniques such as molecular docking and molecular dynamics, it is possible to predict the binding mode and affinity of a ligand, providing valuable insights to guide further drug discovery and development efforts. This guide will detail the necessary steps for a comprehensive computational analysis, complemented by protocols for subsequent in vitro validation.

Potential Receptor Targets

Based on the structural characteristics of this compound, particularly the arylpiperazine motif, the primary receptor families of interest for binding studies include:

-

Dopamine Receptors: Specifically the D2, D3, and D4 subtypes, which are common targets for arylpiperazine derivatives and are implicated in neuropsychiatric disorders.

-

Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT1A and 5-HT2A, are known to bind piperazine-containing ligands and are involved in mood regulation and cognition.

-

Sigma Receptors: Both sigma-1 and sigma-2 receptors are targets for many piperazine compounds and are associated with neurodegenerative diseases and psychiatric conditions.

In Silico Modeling Workflow

A systematic computational workflow is essential for accurately predicting the receptor binding characteristics of the target compound.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active sites of selected dopamine, serotonin, and sigma receptors.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structures of the target receptors from the Protein Data Bank (PDB). If crystal structures are unavailable, homology models may be constructed.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina or Glide.

-

Define the grid box dimensions to encompass the entire binding site of the receptor.

-

Perform the docking simulation using appropriate search algorithms (e.g., Lamarckian genetic algorithm).

-

Generate a set of possible binding poses ranked by their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and receptor residues.

-

Visualize the ligand-receptor complex using molecular visualization software (e.g., PyMOL, VMD).

-

Compare the docking scores across different receptors to predict binding selectivity.

-

Radioligand Binding Assay Protocol

Radioligand binding assays are used to experimentally determine the affinity of a ligand for a receptor.

Objective: To experimentally determine the binding affinity (Ki) of this compound for the target receptors.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-